2-Methoxy-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

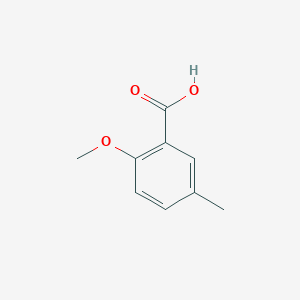

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQGRZFYWPDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334269 | |

| Record name | 2-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25045-36-7 | |

| Record name | 2-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-Methoxy-5-methylbenzoic acid?

An In-Depth Technical Guide to 2-Methoxy-5-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25045-36-7), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines plausible synthetic and purification methodologies, discusses its applications as a chemical intermediate, provides a thorough guide to its analytical characterization, and summarizes essential safety and handling protocols. The content is structured to deliver not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a self-validating and authoritative resource.

Core Compound Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core with a methoxy group at the ortho-position and a methyl group at the meta-position relative to the carboxyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: No common synonyms are widely used.

-

CAS Number: 25045-36-7[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for designing synthetic reactions, purification schemes, and formulation strategies.

| Property | Value | Source |

| Physical State | Solid, typically a powder or crystals. | General Knowledge |

| Melting Point | 68-72 °C | --INVALID-LINK-- |

| Boiling Point | 295.5 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Octanol/Water Partition Coefficient (logP) | 1.702 (Crippen Calculated) | --INVALID-LINK-- |

| Water Solubility (logWS) | -2.13 (Crippen Calculated) | --INVALID-LINK-- |

| pKa | Data not available; expected to be similar to other benzoic acids (~4.2) | General Knowledge |

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the methylation of the corresponding phenolic precursor, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). This method is an application of the Williamson ether synthesis.

Proposed Synthetic Route: Williamson Ether Synthesis

The rationale for this choice is the high efficiency and selectivity of O-methylation of phenols under basic conditions. The starting material, 2-hydroxy-5-methylbenzoic acid, can be prepared via the Kolbe-Schmitt reaction from p-cresol.[2] The subsequent methylation specifically targets the more acidic phenolic hydroxyl group over the carboxylic acid proton when an appropriate base and stoichiometry are used.

Detailed Experimental Protocol (Proposed)

Reaction: Methylation of 2-hydroxy-5-methylbenzoic acid.

Materials:

-

2-hydroxy-5-methylbenzoic acid (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-methylbenzoic acid and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (or methyl iodide) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a chemical fume hood.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

-

Acidify the aqueous mixture to pH ~2 with 1 M HCl. A precipitate should form.

-

Extract the product into diethyl ether (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization . A suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, should be determined empirically to yield high-purity crystals.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This compound is no exception, serving as a valuable intermediate for constructing more complex molecular architectures.

Intermediate in Organic Synthesis

The carboxylic acid and the aromatic ring functionalities provide two distinct handles for chemical modification. It can be used as a precursor in the synthesis of heterocycles, such as pyrazoles, which are common motifs in medicinal chemistry. For example, it can be converted to malon (2-methoxy-5-methyl) anilic acid hydrazide, a key component in synthesizing substituted pyrazole compounds.[3]

Scaffold in Medicinal Chemistry

While data on the specific biological activity of this compound is limited, its structural motifs are present in various biologically active molecules. Methoxybenzoic acid derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Potential: Many benzoic acid derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms within cancer cells.[4]

-

Anti-inflammatory and Analgesic Activity: The related compound 2-Amino-5-methoxybenzoic acid is a key intermediate for synthesizing anti-inflammatory and analgesic agents.

-

Antimicrobial Properties: The p-methoxy isomer of cinnamic acid, which can be metabolized to p-methoxybenzoic acid, has shown notable antimicrobial activity.[5]

The unique substitution pattern of this compound makes it an attractive scaffold for library synthesis in drug discovery campaigns to explore these and other potential therapeutic areas.

Logical Application Pathway

Caption: Relationship between the core compound and its applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. The NMR predictions are based on established principles of substituent effects on chemical shifts, by comparing with data from similar structures.[6][7]

| Technique | Expected Peaks / Signals |

| ¹H NMR | ~10.5-12.5 ppm (s, 1H, -COOH), ~7.0-7.5 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, -OCH₃), ~2.3 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | ~165-170 ppm (C=O), ~155-160 ppm (C-OCH₃), ~110-140 ppm (Ar-C), ~55 ppm (-OCH₃), ~20 ppm (Ar-CH₃) |

| IR (Infrared) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (C-O stretch), 2900-3000 cm⁻¹ (C-H stretch)[8] |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 166. Key fragment at m/z 119 [M - COOH - CH₃]⁺.[1] |

Analytical Workflow

The process for confirming the structure and purity of a synthesized batch is outlined below.

Caption: Standard workflow for analytical characterization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, the compound is classified as follows:

-

GHS Classification: Acute Toxicity, Oral, Category 4.[1]

-

Hazard Statement: H302: Harmful if swallowed.[1]

-

Signal Word: Warning.[1]

Precautionary Measures and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

- 1. This compound | C9H10O3 | CID 520167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-METHOXY-2-METHYL-BENZOIC ACID(3168-59-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

In-Depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-5-methylbenzoic acid (CAS No: 25045-36-7), a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a methoxy group, and a methyl group on the benzene ring, dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| CAS Number | 25045-36-7 | --INVALID-LINK-- |

| Melting Point | 68-72 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | N/A |

| pKa (Dissociation Constant) | Experimental data not available. Computed estimates suggest it is a weak acid. | --INVALID-LINK-- |

| Appearance | Solid | N/A |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Data and Observations |

| Infrared (IR) Spectroscopy | The NIST WebBook provides a reference IR spectrum for this compound. Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl group.[1] |

| Mass Spectrometry (MS) | A mass spectrum (electron ionization) is available in the NIST database, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific experimental spectra for this compound are not readily available in public databases, predicted ¹H and ¹³C NMR spectra can be calculated. The ¹H NMR would show distinct signals for the carboxylic acid proton, the aromatic protons, the methoxy protons, and the methyl protons. The ¹³C NMR would show unique signals for each carbon atom in the molecule. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Workflow for Physical Property Determination

Caption: General workflow for the synthesis, purification, and characterization of a solid organic compound.

Solubility Determination

Understanding the solubility of a compound is critical for its application in various experimental and formulation contexts.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane) are chosen.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small test tubes or vials.

-

Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to a test tube containing the sample.

-

Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature (typically room temperature) for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.

Diagram of a Generic Melting Point Determination Setup

Caption: A simplified diagram illustrating the key components of a capillary melting point apparatus.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzoic acid (CAS: 25045-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylbenzoic acid, with the CAS number 25045-36-7, is a substituted benzoic acid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role as a key intermediate in organic synthesis. While direct biological activities of this compound are not extensively documented in publicly available literature, its utility as a building block in the preparation of more complex molecules, such as flavones, makes it a compound of interest for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2][4] |

| Melting Point | 68-72 °C | [5][6] |

| Boiling Point | 295.5 ± 20.0 °C (Predicted) | [5][7] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Appearance | Solid | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry | [5] |

| InChIKey | QEFQGRZFYWPDSU-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)OC)C(=O)O | [4] |

Synthesis and Reactions

This compound is primarily utilized as an intermediate in organic synthesis. A notable application is in the synthesis of flavones, a class of compounds with a wide range of biological activities.

General Synthetic Workflow

The role of this compound as a precursor in a multi-step synthesis is outlined below. The carboxylic acid moiety can be converted to other functional groups, such as ketones, which then serve as key intermediates for cyclization reactions.

Caption: General synthetic workflow illustrating the use of this compound as a precursor.

Experimental Protocols

Representative Experimental Protocol: Synthesis of Flavones

The following is a general procedure for the synthesis of flavones starting from a 2-methoxybenzoic acid derivative, adapted from literature describing similar transformations.[1] This protocol illustrates a key application of the title compound as a synthetic intermediate.

Step 1: Conversion to 2-Methoxy-5-methylacetophenone

A detailed protocol for this specific conversion was not found in the searched literature. However, this transformation can typically be achieved by reacting this compound with an organometallic reagent like methyllithium.

Step 2: Synthesis of 1-(2-methoxy-5-methylphenyl)-3-phenyl-1,3-propanedione (A 1,3-Diketone Intermediate)

-

To a solution of 2-methoxy-5-methylacetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium diisopropylamide (LDA) (1.05 equivalents) at -20 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture at this temperature for 2 hours.

-

Cool the reaction mixture to -78 °C and add a solution of benzoyl cyanide (1 equivalent) in anhydrous THF.

-

Allow the reaction to stir while gradually warming to room temperature over 2 hours.

-

Quench the reaction by adding 0.5 N HCl.

-

Remove the THF in vacuo.

-

Pour the residue into 0.5 N HCl and extract with methylene chloride.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-diketone.

-

Purify the product by column chromatography.

Step 3: Cyclization to Flavone

-

Heat the purified 1-(2-methoxy-5-methylphenyl)-3-phenyl-1,3-propanedione with hydriodic acid (47%) in glacial acetic acid at 100 °C for 1.5 hours.[1]

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude flavone derivative.

-

Purify by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of a flavone derivative from a 2-methoxyacetophenone.

Biological Activity and Applications in Drug Development

Currently, there is a lack of direct evidence in the reviewed scientific literature detailing specific biological activities or mechanisms of action for this compound itself. Its primary significance in the context of drug development and life sciences research lies in its role as a versatile chemical intermediate.

Structurally related molecules, such as various flavone derivatives synthesized using this acid as a precursor, have been investigated for a wide range of pharmacological properties. Therefore, the importance of this compound is indirectly linked to the biological activities of the larger, more complex molecules it helps to create.

Safety and Handling

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and serious eye irritation.[2] It is harmful if swallowed.[9]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, seek immediate medical assistance.

-

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Strong oxidizing agents, strong acids, and bases.[2]

Conclusion

This compound (CAS 25045-36-7) is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological applications have not been prominently reported, its utility in the synthesis of complex organic molecules, such as flavones, underscores its importance for researchers in organic chemistry, medicinal chemistry, and drug discovery. Proper safety precautions are essential when handling this compound. Future research may yet uncover direct biological roles for this molecule, but its current value lies in its capacity as a versatile building block for chemical synthesis.

References

- 1. scispace.com [scispace.com]

- 2. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. This compound | C9H10O3 | CID 520167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylbenzoic acid, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, outlines a standard synthesis and purification protocol, and explores its applications in drug discovery and development.

Core Properties of this compound

This compound, a substituted benzoic acid derivative, is a valuable building block in organic synthesis. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring, allows for diverse chemical modifications, making it an important precursor for more complex molecules.

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| CAS Number | 25045-36-7 | [1] |

| Appearance | Solid | |

| Melting Point | 69°C | |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methyl-o-anisic acid | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the methylation of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). This reaction is a common and effective method for preparing methoxy-substituted aromatic compounds.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-hydroxy-5-methylbenzoic acid.

Materials:

-

2-hydroxy-5-methylbenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Hydrochloric acid

-

Dichloromethane

-

Water

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-methylbenzoic acid in acetone. Add anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Methylation: While stirring the mixture, slowly add dimethyl sulfate. Dimethyl sulfate is a potent methylating agent. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the methylation reaction.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acetone is removed using a rotary evaporator. The resulting residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylic acid group.

-

Extraction: The aqueous solution is extracted with dichloromethane to isolate the this compound. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Objective: To purify the synthesized this compound.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Hot plate

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: Water is slowly added to the hot ethanolic solution until the solution becomes slightly cloudy, indicating the saturation point. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: The formed crystals are collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of cold ethanol-water mixture and then dried to obtain pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features are incorporated into more complex molecules to modulate their biological activity.

While specific signaling pathways directly targeted by this compound are not extensively documented, its derivatives are known to be biologically active. For instance, related methoxybenzoic acid derivatives are precursors in the synthesis of compounds with anti-inflammatory and analgesic properties. Furthermore, the structural motif of methoxybenzoic acid is found in various drug candidates and approved drugs, highlighting its importance in medicinal chemistry.

Below is a diagram illustrating the logical workflow of utilizing this compound as a building block in the synthesis of a hypothetical active pharmaceutical ingredient (API).

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly in the development of new pharmaceutical agents. Its straightforward synthesis and versatile chemical nature make it a valuable resource for researchers and professionals in the field of drug discovery. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-5-methylbenzoic acid in organic solvents, a critical parameter for its application in research, pharmaceutical development, and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, this document provides a comprehensive overview of the principles and detailed experimental protocols for determining its solubility. The methodologies described herein are standard in the field and can be readily applied to generate the necessary solubility profiles. This guide includes a summary of common experimental techniques and a visual workflow to aid in the design and execution of solubility studies.

Introduction

This compound is a substituted benzoic acid derivative. Understanding its solubility in various organic solvents is fundamental for a multitude of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability. This guide provides the foundational knowledge required to experimentally determine the solubility of this compound in relevant organic solvent systems.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. The principle of "like dissolves like" suggests that as a moderately polar molecule, it would exhibit reasonable solubility in polar organic solvents such as alcohols, ketones, and esters, and lower solubility in non-polar hydrocarbon solvents. However, precise experimental determination is necessary for accurate process design and formulation.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for thermodynamic understanding. The most common and reliable method for this is the shake-flask method, followed by a quantitative analysis of the saturated solution.

3.1. Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1][2] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant-temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3] Preliminary studies can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by:

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate. Several analytical techniques can be employed for this purpose, as detailed below.

3.2. Analytical Techniques for Quantification

3.2.1. Gravimetric Analysis

This is a simple and direct method for determining the concentration of a non-volatile solute in a saturated solution.[6][7]

Detailed Methodology:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10 mL) of the saturated filtrate into the weighed dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The mass of the residue corresponds to the amount of solute dissolved in the initial volume of the solvent. The solubility can then be calculated in terms of g/L or mol/L.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute, especially for complex mixtures or when high accuracy is required.[4][8][9][10]

Detailed Methodology:

-

Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), a mobile phase that provides good peak shape and retention, and a detection wavelength where the compound has strong UV absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the saturated filtrate with a known factor to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

3.2.3. UV/Vis Spectroscopy

For compounds with a strong chromophore, UV/Vis spectroscopy offers a rapid and straightforward method for concentration determination.[11][12][13][14][15] Aromatic compounds like this compound are well-suited for this technique.

Detailed Methodology:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: Dilute the saturated filtrate with a known factor to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution using the dilution factor.

Summary of Experimental Methods

| Method | Principle | Advantages | Disadvantages |

| Shake-Flask with Gravimetric Analysis | Equilibrium saturation followed by solvent evaporation and weighing of the residue. | Simple, direct, does not require sophisticated instrumentation. | Time-consuming, requires a non-volatile solute, less sensitive for poorly soluble compounds. |

| Shake-Flask with HPLC Analysis | Equilibrium saturation followed by chromatographic separation and quantification against a standard curve.[4][8] | High sensitivity, specificity, and accuracy; suitable for complex mixtures. | Requires specialized equipment and method development. |

| Shake-Flask with UV/Vis Spectroscopy | Equilibrium saturation followed by spectrophotometric quantification based on light absorbance.[11][12] | Rapid, simple, and cost-effective for compounds with a chromophore. | Less specific than HPLC, potential for interference from impurities that absorb at the same wavelength. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. sciforum.net [sciforum.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-5-methylbenzoic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazards associated with 2-Methoxy-5-methylbenzoic acid. The information is compiled from various safety data sheets and toxicological databases to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 25045-36-7 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Solid | [2] |

| log Pow | 2.6 (estimated) | [1] |

Toxicological Data

Quantitative toxicological data for this compound is limited. However, data for the closely related compound, 2-Methoxybenzoic acid, provides a basis for assessing its potential toxicity.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | >2000 mg/kg (for 2-Methoxybenzoic acid) | Harmful if swallowed (Category 4) | [3][4] |

| LD50 | Rabbit | Dermal | No data available | - | |

| LC50 | Rat | Inhalation | No data available | - |

Irritation and Sensitization

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Causes skin irritation | Category 2 | [2][5] |

| Eye Irritation | Causes serious eye irritation | Category 2A | [2][5] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE 3 | [5] |

| Skin Sensitization | Not classified as a skin sensitizer | - | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 |

Experimental Protocols

The following are summaries of the standardized OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance into a toxicity category.[6][7][8][9]

Figure 1: Workflow for OECD Guideline 423 - Acute Toxic Class Method.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion after a single application.[10][11][12][13][14]

Figure 2: Workflow for OECD Guideline 404 - Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion upon a single instillation.[15][16][17][18][19]

Figure 3: Workflow for OECD Guideline 405 - Acute Eye Irritation Test.

Potential Signaling Pathways and Mechanisms of Toxicity

Generalized Mechanism of Skin Irritation by Organic Acids

Organic acids can penetrate the stratum corneum and disrupt the skin barrier, leading to an inflammatory response.[20][21]

Figure 4: Generalized signaling pathway for skin irritation by organic acids.

Environmental Hazards

Ecotoxicological data for this compound is not available. The following data for the related compound 2-Methoxybenzoic acid can be used for a preliminary assessment.

| Endpoint | Species | Duration | Value | Reference |

| LC50 (Fish) | Pimephales promelas (fathead minnow) | 96 h | 360 mg/L | [3] |

| EC50 (Aquatic Invertebrates) | Daphnia magna (water flea) | 48 h | 85.1 mg/L | [3] |

| ErC50 (Algae) | Desmodesmus subspicatus | 72 h | 78.8 mg/L | [3] |

There is no specific information available regarding the biodegradation or bioaccumulation potential of this compound.

Safe Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety procedures.[5] Avoid contact with skin and eyes.[5] Do not breathe dust, mist, or spray.[5] Use only in a well-ventilated area.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Personal Protective Equipment (PPE):

First Aid Measures

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

Skin Contact: Wash with plenty of soap and water. Get medical advice/attention if irritation occurs.[5]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[5]

Fire and Reactivity Hazards

-

Flammability: Not classified as flammable.[5]

-

Reactivity: The product is stable under normal handling and storage conditions.[5]

-

Incompatible Materials: Strong bases, Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition may generate carbon oxides.[5]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheets (SDS) and other relevant literature before handling this chemical. All personnel handling this substance should be adequately trained in safe laboratory practices.

References

- 1. This compound | C9H10O3 | CID 520167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. lgcstandards.com [lgcstandards.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. Evaluation of Skin Irritation of Acids Commonly Used in Cleaners in 3D-Reconstructed Human Epidermis Model, KeraSkinTM - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives [mdpi.com]

- 22. emedicine.medscape.com [emedicine.medscape.com]

- 23. karger.com [karger.com]

The Multifaceted Biological Activities of Substituted Benzoic Acids: A Technical Guide for Researchers

Introduction: Substituted benzoic acids represent a versatile class of organic compounds that have garnered significant attention within the scientific community due to their broad spectrum of biological activities. The therapeutic potential of these compounds is largely influenced by the nature, number, and position of substituents on the benzene ring. This technical guide provides an in-depth exploration of the biological activities of substituted benzoic acids, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Quantitative Data: Anticancer Activity

The anticancer potential of substituted benzoic acids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |

| Quinazolinone derivatives | MCF-7 | 100 | [1] |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [1] |

| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | [1] |

| Acrylamide–PABA analog 4a | MCF-7 | 2.99 | [1] |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Human colorectal cancer | 4.53 - 5.85 | [2] |

| Quinazolinone derivatives | MCF-7 | 100 | [2] |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivatives | HCT-116, MCF-7 | 15.6 - 18.7 | [2] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | - | 239.88 | [2] |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | HeLa | 22.9 µg/ml | [2] |

Signaling Pathway: HDAC Inhibition in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Substituted benzoic acids, particularly those with hydroxamic acid moieties, have been identified as potent HDAC inhibitors. By inhibiting HDACs, these compounds can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of substituted benzoic acid derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

-

Substituted benzoic acid derivatives

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

References

2-Methoxy-5-methylbenzoic Acid: A Technical Literature Review

An In-depth Guide for Researchers and Drug Development Professionals

ID: GTR-2M5MBA-20251230 Status: Final Version: 1.0

Abstract

2-Methoxy-5-methylbenzoic acid, also known as 5-Methyl-o-anisic acid, is a substituted benzoic acid derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. This technical document provides a comprehensive review of the available scientific literature, focusing on its chemical and physical properties. While detailed experimental protocols for its direct synthesis and specific biological activity data are sparse in currently indexed literature, this guide consolidates the existing information on its characterization and the applications of structurally related compounds to inform future research and development efforts.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with a carboxylic acid, a methoxy group, and a methyl group at positions 1, 2, and 5, respectively.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methyl-o-anisic acid | [1] |

| CAS Number | 25045-36-7 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 69 °C | [From Previous Search] |

Synthesis and Preparation

-

Carboxylation of a substituted phenol: This method, a variation of the Kolbe-Schmitt reaction, involves the reaction of the corresponding methoxy-methylphenol with carbon dioxide under pressure and heat.

-

Oxidation of a substituted toluene or benzaldehyde: A precursor molecule containing the 2-methoxy-5-methylphenyl scaffold can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

The diagram below illustrates a generalized logical workflow for the synthesis and subsequent purification of a benzoic acid derivative, which would be applicable to the target compound.

References

Discovery and history of methoxybenzoic acids

An In-depth Technical Guide to the Discovery and History of Methoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Methoxybenzoic acids, also known as anisic acids, are a class of organic compounds that consist of a benzene ring substituted with both a carboxylic acid and a methoxy group. The three isomers, 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid), have found diverse applications in pharmaceuticals, cosmetics, and as versatile intermediates in organic synthesis. Their utility stems from the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, which influences their reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of these important compounds.

Discovery and History

The historical development of methoxybenzoic acids is closely tied to the advancements in organic chemistry in the 19th century, a period marked by the isolation and structural elucidation of compounds from natural sources.

4-Methoxybenzoic Acid (p-Anisic Acid)

The discovery of 4-methoxybenzoic acid is the most well-documented among its isomers. In 1841, the French chemist Auguste Cahours first synthesized p-anisic acid by the oxidation of anethole, a primary constituent of anise oil, using nitric acid.[1][2] This seminal work not only marked the first deliberate synthesis of this compound but also contributed to the understanding of oxidation reactions of aromatic compounds. The natural occurrence of 4-methoxybenzoic acid in anise and fennel has also been long recognized.[1]

2-Methoxybenzoic Acid (o-Anisic Acid)

The precise date and discoverer of 2-methoxybenzoic acid are less definitively recorded than for its para-isomer. However, historical accounts indicate that it was first synthesized in the late 19th century during broader investigations into the derivatives of benzoic acid.[3] Early preparations likely involved the methylation of salicylic acid or the oxidation of o-anisaldehyde.

3-Methoxybenzoic Acid (m-Anisic Acid)

The historical details surrounding the initial discovery and synthesis of 3-methoxybenzoic acid are not as clearly documented. Its synthesis likely emerged from systematic studies of aromatic substitution patterns on the benzoic acid ring during the late 19th or early 20th century.

Physicochemical Properties

The positional isomerism of the methoxy group significantly influences the physical and chemical properties of the methoxybenzoic acids. A summary of their key quantitative data is presented below for comparative analysis.

| Property | 2-Methoxybenzoic Acid (ortho) | 3-Methoxybenzoic Acid (meta) | 4-Methoxybenzoic Acid (para) |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 101-103 °C | 107 °C | 182-185 °C |

| Boiling Point | 279-280 °C | 170-172 °C (at 10 mmHg) | 275-280 °C |

| pKa | 4.09 | ~4.1 | 4.47 |

| Solubility in Water | 5 mg/mL | 2 mg/mL at 25°C | Insoluble in cold water |

Experimental Protocols

The synthesis of methoxybenzoic acids has evolved from early oxidation methods to more sophisticated and efficient modern techniques.

Historical Synthesis: Oxidation of Anethole to 4-Methoxybenzoic Acid

This method, mirroring Cahours' original discovery, demonstrates a classic oxidation reaction.

Materials:

-

Anethole

-

Nitric acid (dilute)

-

Beaker

-

Heating apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Anethole is dissolved in a suitable solvent.

-

Dilute nitric acid is slowly added to the solution.

-

The mixture is heated under reflux to facilitate the oxidation of the propenyl group to a carboxylic acid. The reaction proceeds via the intermediate formation of anisaldehyde.

-

After the reaction is complete, the mixture is cooled, and the crude 4-methoxybenzoic acid precipitates.

-

The solid is collected by filtration and purified by recrystallization.

Modern Synthesis of 2-Methoxybenzoic Acid from Salicylic Acid

This method involves the methylation of the hydroxyl group of salicylic acid.[4]

Materials:

-

Salicylic acid

-

Sodium hydroxide

-

Dimethyl sulfate

-

Hydrochloric acid

-

Reaction vessel with a cooling system

-

Stirring apparatus

Procedure:

-

Dissolve sodium hydroxide in water in a reaction kettle and cool the solution to 0 °C.[4]

-

Add salicylic acid to the cooled solution and stir until it is completely dissolved.[4]

-

Slowly add dimethyl sulfate to the solution while maintaining the temperature at 0 °C and stir for 30 minutes.[4]

-

Heat the reaction mixture to 35 °C for 30 minutes, then add a second portion of dimethyl sulfate.[4]

-

Increase the temperature to 45 °C for 1 hour, followed by heating to reflux for 2 hours.[4]

-

Adjust the pH to 10 with a 40% sodium hydroxide solution and continue to reflux for another 2 hours.[4]

-

After cooling to room temperature, acidify the solution to pH 1 with hydrochloric acid to precipitate the 2-methoxybenzoic acid.[4]

-

Collect the white precipitate by filtration, wash with water, and dry.[4]

Modern Synthesis of 3-Methoxybenzoic Acid via Grignard Reaction

This approach utilizes a Grignard reagent and carbon dioxide.

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid

-

Grignard reaction setup (dried glassware, dropping funnel, reflux condenser)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous diethyl ether.

-

Once the Grignard reagent has formed, pour it over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, which allows for the carboxylation of the Grignard reagent.

-

Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt.

-

Extract the 3-methoxybenzoic acid with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the product.

Modern Industrial Synthesis of 4-Methoxybenzoic Acid by Catalytic Oxidation

This method is a common industrial route for large-scale production.[1]

Materials:

-

p-Methoxytoluene

-

Cobalt and manganese catalysts

-

Acetic acid

-

Oxygen source

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with p-methoxytoluene, acetic acid, and the cobalt and manganese catalysts.

-

Pressurize the reactor with oxygen or an oxygen-containing gas.

-

Heat the mixture to the desired reaction temperature to initiate the catalytic oxidation of the methyl group to a carboxylic acid.

-

Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the product.

-

Upon completion, cool the reactor, release the pressure, and isolate the 4-methoxybenzoic acid by crystallization and filtration.

Visualizations

Metabolic Pathway of 4-Methoxybenzoic Acid

A key metabolic pathway for 4-methoxybenzoic acid in biological systems is its demethylation to 4-hydroxybenzoic acid, a reaction catalyzed by cytochrome P450 enzymes.

References

Spectroscopic Profile of 2-Methoxy-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylbenzoic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and material science. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (Aromatic) |

| ~2850 | Medium | C-H stretch (Methyl & Methoxy) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1150 | Medium | C-O stretch (Carboxylic Acid) |

| ~900-650 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |

Note: The IR data is based on the graphical spectrum available from the NIST WebBook.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | Ar-C (C-OCH₃) |

| ~135 | Ar-C (C-CH₃) |

| ~133 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-C (C-COOH) |

| ~112 | Ar-CH |

| ~56 | -OCH₃ |

| ~21 | -CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][4]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 151 | Moderate | [M - CH₃]⁺ |

| 135 | High | [M - OCH₃]⁺ |

| 123 | Moderate | [M - COOH]⁺ |

| 107 | Moderate | [M - COOH - O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic carboxylic acids.[5][6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[8]

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal and press arm thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Method: ¹H and ¹³C NMR Spectroscopy.[9][10][11]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization Mass Spectrometry (EI-MS).[12][13][14]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: Accelerate the positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 6. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 7. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 8. amherst.edu [amherst.edu]

- 9. rsc.org [rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. rsc.org [rsc.org]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data: Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For 2-Methoxy-5-methylbenzoic acid, the carboxylic acid group is the primary acidic center. Although PubChem indicates the existence of a pKa value within the IUPAC Digitized pKa Dataset, the specific value is not publicly listed.[1] Therefore, experimental determination is necessary.

| Compound | CAS Number | Molecular Formula | pKa | Method of Determination |

| This compound | 25045-36-7 | C₉H₁₀O₃ | Not available in public databases | Experimental determination required |

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established methods. The two most common and reliable techniques for substituted benzoic acids are potentiometric titration and UV-Vis spectrophotometry.[2][3][4]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[2][4]

Principle: A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region, or the inflection point of the first derivative of the curve.[4]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. If the compound's aqueous solubility is low, a co-solvent system (e.g., water-acetonitrile or water-ethanol) can be used.[2]

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq) from the inflection point of the curve, often identified more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the acidic group, as the UV-Vis absorbance spectrum will change with pH.[3][4][5]

Principle: The acidic (protonated) and basic (deprotonated) forms of this compound will have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of buffer solutions with known and stable pH values covering a range of at least 3-4 pH units around the expected pKa.

-

Prepare two reference solutions: one at a very low pH (e.g., pH 1-2) where the compound is fully protonated, and one at a very high pH (e.g., pH 10-11) where it is fully deprotonated.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectra of the acidic and basic reference solutions to identify the wavelength of maximum absorbance difference (λmax).

-

Prepare a series of samples by adding a small, constant amount of the stock solution to each of the buffer solutions.

-

Measure the absorbance of each buffered sample at the predetermined λmax.

-

-

Data Analysis:

-

Let AHA be the absorbance of the fully protonated form and AA- be the absorbance of the fully deprotonated form.

-